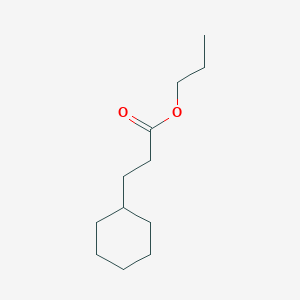

丙基3-环己基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds like propyl 3-cyclohexylpropanoate often involves complex reactions such as cycloadditions. For instance, a cobalt(I)-catalyzed [2 + 2 + 2] cycloaddition reaction has been utilized to form polysubstituted 1,3-cyclohexadiene derivatives, showcasing a method that could be relevant for synthesizing structurally related compounds (Hilt, Paul, & Harms, 2008). Similarly, the synthesis of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules involves reactions between specific precursors, highlighting the synthetic pathways that could be explored for similar compounds (Savić et al., 2014).

科学研究应用

组织支架材料

丙基3-环己基丙酸丙酯,以聚(丙基碳酸酯)(PPC)的形式,已被探索用于组织支架材料的应用。使用非均相催化合成了PPC,并经过静电纺丝制备成纳米纤维。这些纤维展现出适合组织支架的明确定形,它们的表面和体内性质可以通过低功率深紫外辐射进行修改。这种修改影响了等离子蛋白吸附,并允许对生物降解速率进行空间控制,这对于管理体内宿主/植入物相互作用至关重要。PPC在细胞培养应用中表现出有希望的结果,初级细胞在支架上表现出良好的附着和存活(Welle et al., 2007)。

化学合成和表征

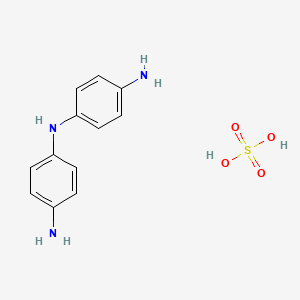

一项研究涉及合成新型环己基1,3-丙二胺-N,N'-二乙酸酯分子,包括丙基3-环己基丙酸酯的衍生物。对这些化合物进行了表征,并评估了它们对各种肿瘤细胞系的细胞毒作用。该研究突出了这些有机化合物的强效抗肿瘤活性,特别是对人类胶质瘤细胞的作用。正丁酯衍生物对胶质瘤细胞表现出明显的毒性,相比之下对大鼠星形胶质细胞的毒性较低,表明在靶向癌症治疗中具有潜在应用(Savić等,2014年)。

催化反应和聚合物合成

丙基3-环己基丙酸丙酯已被用于与催化反应和聚合物合成相关的研究。例如,钴催化的分子间[2 + 2 + 2]环加成反应已被用于合成多取代的1,3-环己二烯衍生物,展示了丙基3-环己基丙酸丙酯在创建复杂化学结构方面的潜力(Hilt et al., 2008)。

属性

IUPAC Name |

propyl 3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHKCGDZSIWOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937141 |

Source

|

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 3-cyclohexylpropanoate | |

CAS RN |

16595-06-5 |

Source

|

| Record name | NSC71482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。